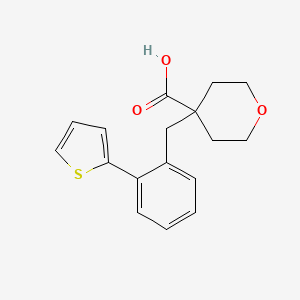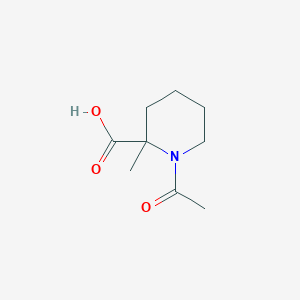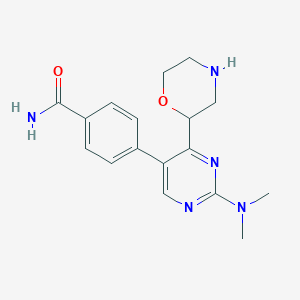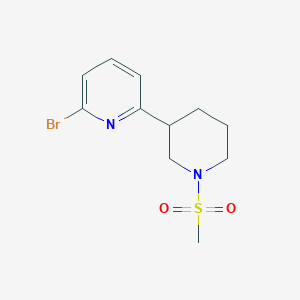
2-Bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been described . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile . The overall yield could be increased from 3.6% to 29.4% .Molecular Structure Analysis
While specific molecular structure analysis for 2-Bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine was not found, a similar compound, 3-bromo-2-Hydroxypyridine, has been studied using both DFT and HF methods . The molecular structures of the title compound have been optimized . Molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Scientific Research Applications
Synthesis and Antibacterial Activity
2-Bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine has been utilized as a substrate for synthesizing new cyanopyridine derivatives, which exhibit significant antimicrobial activity against a range of aerobic and anaerobic bacteria. These derivatives, including 2-methoxy, 2-phenoxy, 2-aminoethylthio, and 2-thioxo, have shown minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL against various bacterial strains (Bogdanowicz et al., 2013).
Bromination Methods in Organic Synthesis
This compound is also involved in the study of brominations of methylpyridines in fuming sulfuric acid, which has been found effective in yielding bromo derivatives substituted in the pyridine nucleus with excellent yields. Such bromination reactions are valuable for synthetic methods in organic chemistry (Does & Hertog, 2010).
Application in Heterocyclic Compound Synthesis
Moreover, 2-Bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine has been used in the synthesis and reaction study of 3-acetyl-6-methyl-2-(methylthio)pyridine. This includes its application in bromination reactions under various conditions, leading to the synthesis of various heterocyclic compounds (Zav’yalova et al., 2009).
Palladium-Catalyzed Suzuki Cross-Coupling Reactions
It plays a role in the efficient synthesis of novel pyridine-based derivatives via palladium-catalyzed Suzuki cross-coupling reactions. These synthesized pyridine derivatives have been studied for their potential use as chiral dopants for liquid crystals and have shown significant biological activities, including anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
Safety And Hazards
While specific safety data for 2-Bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine was not found, similar compounds like 2-Bromo-6-methylpyridine are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are harmful if swallowed, fatal in contact with skin, cause skin irritation, serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
2-bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-17(15,16)14-7-3-4-9(8-14)10-5-2-6-11(12)13-10/h2,5-6,9H,3-4,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSYGNXWXYJDEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(1-methylsulfonylpiperidin-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



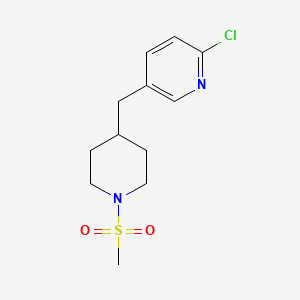
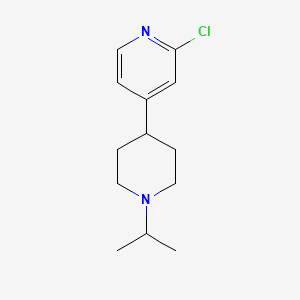

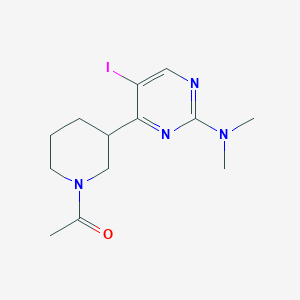
![[5-Iodo-4-(1-methanesulfonyl-piperidin-3-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399201.png)
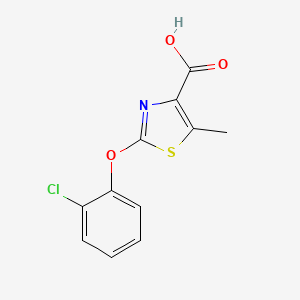
![Isopropyl-(6-piperidin-3-yl-4-trifluoromethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-amine](/img/structure/B1399203.png)
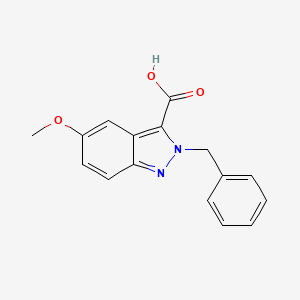
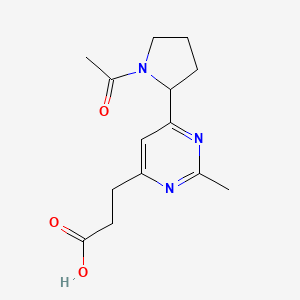
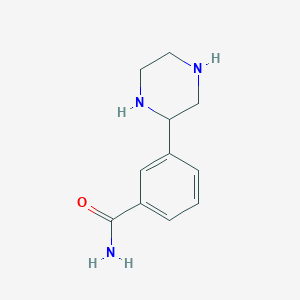
![1-[3-(5-Bromo-4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B1399212.png)
